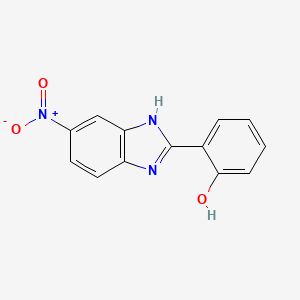

2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol

Description

Properties

IUPAC Name |

2-(6-nitro-1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-12-4-2-1-3-9(12)13-14-10-6-5-8(16(18)19)7-11(10)15-13/h1-7,17H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOABUHTENDFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736842 | |

| Record name | 6-(5-Nitro-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79230-16-3 | |

| Record name | 6-(5-Nitro-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 4-Nitro-o-Phenylenediamine with Salicylaldehyde

Reaction Mechanism

The most widely reported method involves acid-catalyzed condensation of 4-nitro-o-phenylenediamine (1) with salicylaldehyde (2) to form the benzodiazole ring. The reaction proceeds via nucleophilic attack of the amine groups on the aldehyde carbonyl, followed by cyclodehydration (Figure 1).

Experimental Protocols

Conventional Thermal Method

- Reagents:

- 4-Nitro-o-phenylenediamine (1.0 eq)

- Salicylaldehyde (1.1 eq)

- HCl (3.0 eq, 37% aqueous)

- Ethanol (solvent)

- Procedure:

- Yield: 68–75%

- Characterization:

- Mp: 218–220°C (decomp.)

- IR (KBr): 3420 cm⁻¹ (O–H), 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

- ¹H NMR (DMSO-d₆): δ 12.2 (s, 1H, OH), 8.65 (d, J = 2.1 Hz, 1H, H-4), 8.21 (dd, J = 8.8, 2.1 Hz, 1H, H-6), 7.92 (d, J = 8.8 Hz, 1H, H-7), 7.52–7.48 (m, 2H, aromatic), 6.99–6.95 (m, 2H, aromatic).

Microwave-Assisted Synthesis

Suzuki-Miyaura Cross-Coupling

Synthesis of 2-Bromo-5-Nitro-1H-Benzodiazole

Coupling with 2-Hydroxyphenylboronic Acid

Post-Synthetic Nitration

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Regioselectivity | Scalability |

|---|---|---|---|---|

| Condensation (thermal) | 68–75 | 6–8 hours | High | Excellent |

| Condensation (microwave) | 82–85 | 20 minutes | High | Moderate |

| Suzuki coupling | 55–60 | 12 hours | High | Poor |

| Nitration | 40–45 | 2 hours | Low | Poor |

Structural Confirmation and Purity

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have identified 2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol as a potential inhibitor of the STAT3 signaling pathway, which is often constitutively activated in various cancers. Inhibition of STAT3 has been linked to reduced tumor growth and metastasis.

Case Study:

A study conducted by researchers utilized virtual screening to identify potential STAT3 inhibitors. Among the compounds tested, this compound exhibited significant inhibitory activity with an IC50 value of 15.8 µM , indicating its potential as an anticancer agent targeting the STAT3 pathway .

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| This compound | 15.8 ± 0.6 | 96.5% |

Antioxidant Properties

Phenolic compounds are known for their antioxidant properties, and this compound is no exception. Research indicates that this compound can scavenge free radicals effectively, which may contribute to its therapeutic potential in oxidative stress-related diseases.

Case Study:

In vitro assays demonstrated that the compound significantly reduced oxidative damage in cell cultures exposed to reactive oxygen species (ROS). The antioxidant activity was compared against standard antioxidants like vitamin C and trolox, showing comparable effectiveness .

Inhibition of Protein–Protein Interactions (PPIs)

The ability of this compound to inhibit protein-protein interactions makes it a candidate for drug development targeting various diseases where such interactions play a crucial role.

Case Study:

Research focused on the inhibition of PPIs involved in cancer progression revealed that this compound could disrupt interactions between STAT3 and its binding partners, thereby hindering downstream signaling pathways critical for tumor growth .

Mechanism of Action

The mechanism of action of 2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol with key analogues:

Key Observations :

- aureus thymidylate kinase) compared to non-nitrated analogues like 1b . However, this may also increase cytotoxicity risks, which remain unstudied for the nitro derivative .

- Hydroxyl vs. Triol Groups: Compound 5b, with three hydroxyl groups, exhibits superior antioxidant activity due to increased radical scavenging capacity, whereas the single phenolic -OH in the nitro derivative may prioritize antimicrobial efficacy .

Antimicrobial Activity :

- 1b : Exhibited a binding score of -8.2 kcal/mol with S. aureus TMK protein (PDB: 4QGH), correlating with its antimicrobial potency .

- 5b : Lower binding affinity (-7.5 kcal/mol) but broader-spectrum activity against Gram-negative bacteria .

- Nitro Derivative : Predicted to have stronger binding due to nitro-induced polarization, though experimental validation is lacking.

Antioxidant Activity :

- 1b : DPPH IC₅₀ = 28 µM; moderate activity .

- 5b : DPPH IC₅₀ = 15 µM; outperforms 1b due to multiple hydroxyl groups .

Physicochemical and Structural Data

- Solubility : The nitro derivative is less polar than 5b, suggesting lower aqueous solubility, which may limit bioavailability.

Biological Activity

2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol is a compound of interest due to its potential biological activities. This compound belongs to the class of benzodiazoles, which are known for various pharmacological effects including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 246.23 g/mol. The structure includes a nitro group attached to a benzodiazole moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets bromodomain-containing proteins which play a role in gene regulation and have been implicated in cancer progression .

- Antioxidant Properties : The presence of the phenolic hydroxyl group contributes to its antioxidant capacity, potentially reducing oxidative stress in cells .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects against various pathogens, indicating potential applications in treating infections .

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Table 1: Biological Activity Summary

| Assay Type | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| Bromodomain Inhibition | 0.65 | CBP/p300 | |

| Antioxidant Activity | Not specified | Reactive Oxygen Species | |

| Antimicrobial Activity | Varies | Various Bacteria |

Case Studies

Several studies have highlighted the biological potential of benzodiazole derivatives similar to this compound:

- Cancer Cell Proliferation : A study demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved included the downregulation of cyclin D1 and upregulation of p21 .

- Inflammatory Response Modulation : Research indicated that derivatives could reduce inflammatory markers in vitro and in vivo models, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

How can the synthesis of 2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol be optimized to improve yield and purity?

Level : Basic

Methodological Answer :

The synthesis involves multi-step reactions starting from 5-nitro-1H-benzimidazole precursors and phenolic derivatives. Key optimizations include:

- Reagent Ratios : Use a 1:1.2 molar ratio of the benzimidazole precursor to the phenol derivative to minimize unreacted starting material .

- Catalysts : Employ Lewis acids like ZnCl₂ or BF₃·Et₂O to accelerate imine formation and cyclization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while methanol/water mixtures improve crystallization .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >95% purity .

What advanced techniques are recommended for structural confirmation and nitro group positioning?

Level : Basic/Intermediate

Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, SHELXL resolves torsional angles (e.g., 26.95° between phenol and benzodiazole rings) and hydrogen-bonding networks (O–H⋯N interactions) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and nitro group deshielding effects (δ ~8.5 ppm for adjacent protons) .

- IR Spectroscopy : Asymmetric NO₂ stretching vibrations (~1520 cm⁻¹) and phenolic O–H stretches (~3300 cm⁻¹) validate functional groups .

How should biological activity screening be designed to evaluate enzyme inhibition potential?

Level : Advanced

Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ determination. Pre-incubate the compound with the enzyme and monitor substrate cleavage kinetics .

- Molecular Docking : Perform docking studies (AutoDock Vina) to predict binding modes. Similar benzimidazoles show π-π stacking with active-site residues (e.g., Tyr in proteases) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target enzyme and measuring real-time compound interactions .

What methodologies address poor aqueous solubility for in vivo studies?

Level : Intermediate

Methodological Answer :

- Salt Formation : Synthesize hydrochloride salts (e.g., dihydrochloride) to enhance water solubility .

- Co-Solvent Systems : Use PEG-400/water (70:30 v/v) or cyclodextrin inclusion complexes to stabilize the compound in solution .

- Nanoformulations : Prepare liposomal suspensions (e.g., phosphatidylcholine-based) to improve bioavailability .

How can discrepancies between theoretical and observed spectral data be resolved?

Level : Advanced

Methodological Answer :

- Computational Validation : Perform DFT calculations (Gaussian 09) to simulate NMR and IR spectra. Compare experimental vs. theoretical chemical shifts (Δδ < 0.1 ppm) .

- Cross-Validation : Use X-ray crystallography to confirm bond lengths and angles, then reconcile deviations in NMR/IR via solvent effects or tautomerism .

- Dynamic NMR : For flexible moieties (e.g., alkyl chains), variable-temperature NMR identifies conformational exchange broadening .

What approaches elucidate the compound’s reaction mechanisms in catalytic processes?

Level : Advanced

Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates for LC-MS analysis .

- Computational Modeling : Transition-state optimization (Q-Chem) identifies key orbital interactions (e.g., nitro group’s electron-withdrawing effects) .

How is stability assessed under varying pH and temperature conditions?

Level : Intermediate

Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C for 48 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Kinetic Stability Modeling : Use Arrhenius plots (ln k vs. 1/T) to predict shelf life at 25°C .

Which biophysical methods study interactions with DNA or proteins?

Level : Advanced

Methodological Answer :

- Fluorescence Quenching : Titrate the compound into DNA/protein solutions and measure Stern-Volmer constants (Ksv) to quantify binding .

- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes (ΔH) and binding stoichiometry .

- Circular Dichroism (CD) : Track conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.